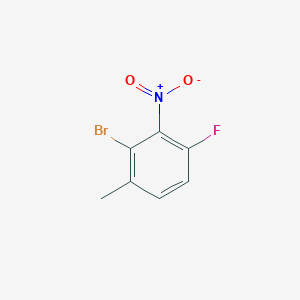

2-Bromo-4-fluoro-1-methyl-3-nitrobenzene

Description

Properties

IUPAC Name |

3-bromo-1-fluoro-4-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-3-5(9)7(6(4)8)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHTWZZCFXTDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-1-methyl-3-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The general synthetic route includes:

Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).

Fluorination: Introduction of a fluorine atom using a fluorinating agent like fluorine gas (F₂) or a fluorinating reagent such as Selectfluor.

Methylation: Introduction of a methyl group via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) as a catalyst.

Nitration: Introduction of a nitro group using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced catalysts can enhance yield and purity.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like nitro and bromine.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide (NaOCH₃) in methanol.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Major Products:

Amino Derivatives: From the reduction of the nitro group.

Carboxylic Acids: From the oxidation of the methyl group.

Substituted Benzenes: From nucleophilic substitution reactions.

Scientific Research Applications

Applications in Scientific Research

2-Bromo-4-fluoro-1-methyl-3-nitrobenzene has several notable applications across different fields:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.

Material Science

In material science, it is utilized in the development of organic electronic materials, such as:

- Organic Light Emitting Diodes (OLEDs) : Enhancing light emission properties.

- Organic Photovoltaics (OPVs) : Improving efficiency in solar energy conversion.

Medicinal Chemistry

This compound is investigated for its potential as a building block in pharmaceutical synthesis. Its derivatives may exhibit biological activity, making it relevant for drug discovery and development.

Biological Studies

The compound is employed in biochemical assays and studies involving enzyme interactions. Its unique structure allows it to act as a probe for investigating various biological processes.

Case Study 1: Synthesis of Pharmaceutical Compounds

Research has shown that derivatives of this compound can be synthesized to create new pharmaceutical agents with enhanced efficacy against specific targets. For instance, modifications to the nitro group can lead to compounds with improved anti-inflammatory properties.

Case Study 2: Material Science Applications

In studies focusing on OLEDs, researchers have demonstrated that incorporating this compound into the polymer matrix significantly improves light emission efficiency compared to traditional materials.

Case Study 3: Enzyme Interaction Studies

The compound has been used as a probe in enzyme kinetics studies, revealing insights into the mechanisms of enzyme action and substrate specificity. Its electrophilic nature allows it to form stable complexes with various enzymes.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in electrophilic and nucleophilic aromatic substitution reactions. The presence of electron-withdrawing groups like nitro and bromine makes the benzene ring more susceptible to nucleophilic attack, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural differences between 2-bromo-4-fluoro-1-methyl-3-nitrobenzene and analogous compounds:

*Calculated molecular weight based on formula.

Key Observations:

- Substituent Position : The methyl group at position 1 in the target compound distinguishes it from analogs like 2-bromo-4-fluoro-1-nitrobenzene , which lacks a methyl substituent. This group introduces steric hindrance and mild electron donation, altering reactivity in electrophilic substitution.

- Nitro Group Orientation : In 1-bromo-2-fluoro-4-nitrobenzene , the nitro group at position 4 (para to bromine) creates a distinct electronic profile compared to the meta-nitro configuration in the target compound.

Physicochemical Properties

- Melting/Boiling Points: The methyl group in the target compound likely increases its melting point compared to non-methylated analogs due to enhanced van der Waals interactions. For example, 1-bromo-2,4-difluoro-3-nitrobenzene (MW 237.99) is a solid at room temperature, while methylated derivatives may exhibit higher thermal stability.

- Solubility: The nitro and halogen groups render these compounds poorly soluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO). The methyl group may slightly improve solubility in non-polar solvents.

Biological Activity

2-Bromo-4-fluoro-1-methyl-3-nitrobenzene is an aromatic compound characterized by the presence of bromine, fluorine, methyl, and nitro substituents on a benzene ring. Its unique structural attributes make it a subject of interest in various biological and pharmaceutical research contexts. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₇H₆BrFNO₂

- Molecular Weight : 234.02 g/mol

- CAS Number : 1227210-35-6

- Functional Groups : Bromo (-Br), Fluoro (-F), Nitro (-NO₂)

The presence of these functional groups significantly influences the compound's reactivity and biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits several important pharmacological properties:

- BBB Permeability : The compound is classified as a blood-brain barrier (BBB) permeant, which suggests its potential for central nervous system (CNS) applications .

- Cytochrome P450 Interaction : It acts as an inhibitor for the CYP1A2 enzyme, which is crucial for drug metabolism, while not inhibiting CYP2C19, CYP2C9, CYP2D6, or CYP3A4 enzymes .

- Skin Permeation : The log Kp value for skin permeation is reported at -5.66 cm/s, indicating a moderate capacity for dermal absorption .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing nitro groups have shown significant cytotoxicity against various cancer cell lines:

- Mechanism of Action : The presence of electron-withdrawing groups like nitro at specific positions on the aromatic ring enhances biological activity by increasing the compound's ability to induce apoptosis in cancer cells .

| Compound | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Doxorubicin | 0.12 - 2.78 | MCF-7, A549 |

Note: Specific IC₅₀ values for this compound are currently under investigation.

Study 1: Cytotoxic Effects

A study investigating various nitro-substituted benzene derivatives found that compounds similar to this compound exhibited promising cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Flow cytometry analyses revealed that these compounds effectively induced apoptosis through caspase activation pathways .

Study 2: Drug Development Potential

The unique structure of this compound positions it as a candidate for further drug development aimed at targeting specific biological pathways associated with cancer and neurodegenerative diseases. Its ability to cross the BBB opens avenues for CNS-targeted therapies .

Q & A

Basic: What synthetic routes are recommended for preparing 2-Bromo-4-fluoro-1-methyl-3-nitrobenzene, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves sequential halogenation, methylation, and nitration steps. For example, bromination of 4-fluoro-1-methylbenzene using brominating agents like NBS (N-bromosuccinimide) under radical initiation, followed by nitration with mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C). Optimization includes:

- Stoichiometric ratios : Maintain a 1:1.2 molar ratio of substrate to brominating agent to minimize side products.

- Temperature control : Use ice baths during nitration to avoid over-nitration or decomposition.

- Workup protocols : Neutralize excess acid with NaHCO₃ and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?

Methodological Answer:

- ¹H/¹³C NMR : Monitor aromatic proton splitting patterns (e.g., meta-fluoro coupling at ~8.1 ppm) and nitro group deshielding effects.

- IR Spectroscopy : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- X-ray Crystallography (if crystals are obtainable): Resolve steric effects from the methyl group and nitro positioning, as demonstrated in structurally analogous nitroaromatics .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.

- First Aid : In case of skin contact, wash immediately with water for 15 minutes and consult a physician. Contaminated clothing must be removed promptly .

- Storage : Store in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent degradation. Avoid exposure to heat or sparks due to nitro group instability .

Advanced: How can regioselectivity challenges in nitration/bromination steps be addressed computationally?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic attack sites. For example, the nitro group’s meta-directing effect can be modeled to rationalize nitration at the 3-position.

- Solvent Effects : Simulate solvation models (e.g., PCM) to assess polar solvent impacts on transition states.

- Benchmarking : Compare computational results with experimental X-ray data (e.g., bond angles and torsional strain) from analogous compounds .

Advanced: How should researchers resolve contradictions in reported synthetic yields or reactivity data?

Methodological Answer:

- Systematic Parameter Screening : Vary reaction time, temperature, and catalyst loadings in a Design of Experiments (DoE) framework.

- Analytical Cross-Validation : Use HPLC or GC-MS to quantify side products (e.g., di-nitrated byproducts) that may explain yield discrepancies.

- Literature Meta-Analysis : Compare solvent purity (e.g., anhydrous vs. technical grade) and reagent sources, as impurities in brominating agents can alter reaction pathways .

Advanced: What strategies stabilize this compound under long-term storage or harsh reaction conditions?

Methodological Answer:

- Degradation Studies : Conduct accelerated stability tests (40°C/75% RH for 4 weeks) with periodic HPLC analysis to identify decomposition pathways.

- Additive Screening : Introduce radical scavengers (e.g., BHT) to suppress bromine-mediated degradation.

- Inert Atmosphere : Use Schlenk techniques for moisture- and oxygen-sensitive reactions to preserve nitro group integrity .

Advanced: How can the compound’s electronic properties be exploited in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to enhance reactivity of the bromine substituent.

- Base Selection : Test organic (KOtBu) vs. inorganic (K₂CO₃) bases in DMF/H₂O mixtures to improve coupling efficiency.

- Kinetic Monitoring : Use in situ IR or Raman spectroscopy to track aryl halide consumption and optimize reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.